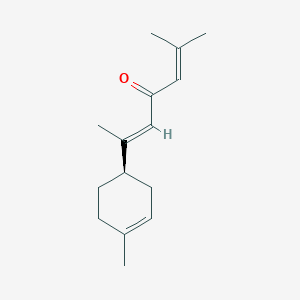

alpha-Atlantone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

26294-59-7 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

(5E)-2-methyl-6-[(1R)-4-methylcyclohex-3-en-1-yl]hepta-2,5-dien-4-one |

InChI |

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+/t14-/m0/s1 |

Clave InChI |

OJEFBZMKKJTKKK-UELRPHRMSA-N |

SMILES isomérico |

CC1=CC[C@@H](CC1)/C(=C/C(=O)C=C(C)C)/C |

SMILES canónico |

CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies in Academic Research

Botanical Sources and Chemotypes of alpha-Atlantone

Cedrus atlantica and Cedrus deodara Essential Oils

The essential oils derived from the wood of the Atlas cedar (Cedrus atlantica) and the Himalayan cedar (Cedrus deodara) are well-documented sources of atlantones, including α-atlantone. dovepress.comphytojournal.com The chemical profile of these essential oils can vary based on geographical location, age of the tree, and the specific part of the wood used for distillation. researchgate.net

In Cedrus atlantica, α-atlantone is often found alongside its isomers, β- and γ-atlantone. semanticscholar.org Research has identified different chemotypes of C. atlantica essential oil, with some being rich in himachalenes and others containing significant amounts of atlantones. orientjchem.orgresearchgate.net For instance, a study on Moroccan cedarwood oil reported (E)-α-atlantone and (Z)-α-atlantone as significant components. mdpi.com Another analysis of C. atlantica essential oil from Morocco identified cis-α-atlantone at a concentration of 6.78%. researchgate.net

Cedrus deodara essential oil is also a notable source of atlantones. researchgate.net Studies have shown that the atlantone content in C. deodara can be significantly high, in some cases constituting a major portion of the essential oil. semanticscholar.org The oil is typically rich in himachalenes and atlantones, which are considered its characteristic constituents. phytojournal.comsemanticscholar.org Hydrodistillation of the wood chips of C. deodara yields an essential oil where various isomers of atlantone, including α-atlantone, have been identified and quantified. nih.gov

| Botanical Source | Plant Part | Key Findings | Reference |

| Cedrus atlantica | Wood | (E)-α-Atlantone: 16.86%, (Z)-α-Atlantone: 4.02% | mdpi.com |

| Cedrus atlantica | Wood | cis-α-atlantone: 6.78% | researchgate.net |

| Cedrus atlantica | Wood | (Z)-α-Atlantone: 0.61%, (E)-α-Atlantone: 3.40% | nih.gov |

| Cedrus deodara | Wood Chips | α-atlantone: 4.53%, E, α-atlantone: 10.63% | nih.gov |

| Cedrus deodara | Wood | (E)-α-Atlantone: 8.9%, (Z)-α-Atlantone: 2.1% |

Curcuma longa (Turmeric) Rhizome and Leaf Essential Oils

The essential oils extracted from the rhizomes and leaves of Curcuma longa, commonly known as turmeric, have been found to contain α-atlantone, although its concentration can vary significantly between the two parts of the plant. The rhizome oil, which is more commonly studied, generally exhibits a higher concentration of atlantones compared to the leaf oil. researchgate.net

Research on the chemical composition of C. longa from the plains of Northern India revealed the presence of E(α)-atlantone at 1.5% in the rhizome oil, while the leaf oil contained only a trace amount (0.1%). researchgate.net This indicates a clear chemotype difference between the rhizome and leaf essential oils of this particular cultivar. The primary method used for obtaining these essential oils was hydrodistillation in a Clevenger-type apparatus. researchgate.net

Another study on an Indian chemotype of turmeric rhizome oil characterized the presence of α-atlantone at 2.4%. d-nb.info The isolation of the essential oil is typically achieved through hydrodistillation, and the subsequent analysis of its components is carried out using GC and GC-MS. researchgate.netscirp.org

| Botanical Source | Plant Part | Key Findings | Reference |

| Curcuma longa | Rhizome | E(α)-atlantone: 1.5% | researchgate.net |

| Curcuma longa | Leaf | E(α)-atlantone: 0.1% | researchgate.net |

| Curcuma longa | Rhizome | α-atlantone: 2.4% | d-nb.info |

Artemisia vestita Volatile Constituents

The essential oil of Artemisia vestita, a species of wormwood, has been identified as a source of α-atlantone. tandfonline.com A detailed investigation of the volatile constituents of A. vestita oil through gas-liquid chromatography (GLC), nuclear magnetic resonance (NMR), and mass spectrometry revealed the presence of both α- and γ-atlantone as main constituents. tandfonline.com

The characteristic fragrance of A. vestita oil is attributed to a combination of compounds, including the woody and sweet notes of atlantone and himachalol. The presence of α-atlantone contributes to the unique aromatic profile of this plant's essential oil. The analysis of A. vestita essential oil has shown that oxygenated monoterpenes and sesquiterpenes, including atlantones, are significant components.

| Botanical Source | Plant Part | Key Findings | Reference |

| Artemisia vestita | Aerial Parts | α-atlantone is a main constituent. | tandfonline.com |

Croton Species as Sources of Atlantones (e.g., Croton jacobinensis)

The genus Croton is a rich source of diverse phytochemicals, including various terpenes in their essential oils. While the chemical composition can vary significantly between species, some have been identified as containing atlantones.

A study on the chemical composition of essential oils from three Croton species reported that the essential oil of Croton jacobinensis is predominantly composed of sesquiterpenes. In a separate study, the major components of C. jacobinensis essential oil were identified as Z-α-atlantone (24.3%) and trans-isolongifolanone (22.8%). This indicates that C. jacobinensis is a significant natural source of α-atlantone. The essential oil for these analyses was obtained by hydrodistillation of the stems.

| Botanical Source | Plant Part | Key Findings | Reference |

| Croton jacobinensis | Stems | Z-α-atlantone: 24.3% |

Cedrus libani Essential Oils

The essential oil from the wood of the Lebanon cedar, Cedrus libani, is another source of α-atlantone. Similar to other Cedrus species, its essential oil is characterized by the presence of himachalene isomers and atlantones.

Analysis of C. libani wood oil has identified smaller amounts of the (E) and (Z) isomers of α-, β-, and γ-atlantone. A typical gas chromatography analysis of Cedrus libanensis wood oil showed the presence of (E)-alpha-atlantone at 2.80% and (Z)-alpha-atlantone at 0.30%. researchgate.net The essential oil is obtained through hydrodistillation of the heartwood.

| Botanical Source | Plant Part | Key Findings | Reference |

| Cedrus libani | Wood | (E)-alpha-atlantone: 2.80%, (Z)-alpha-atlantone: 0.30% | researchgate.net |

Research-Scale Extraction and Isolation Techniques

The isolation of α-atlantone in a research setting is a multi-step process that begins with the procurement of a crude essential oil or extract from raw plant material. This is followed by purification stages to isolate the compound from a complex mixture of other volatile molecules.

Hydrodistillation is a primary and widely used method for extracting essential oils from aromatic plants at a laboratory scale. pbworks.comresearchgate.netmdpi.com This technique involves co-distilling the plant material with water. The resulting vapor, containing a mixture of water and volatile plant compounds, is cooled in a condenser, and the immiscible essential oil is then separated from the aqueous phase. pbworks.com This method is advantageous because it allows for the distillation of high-boiling compounds like sesquiterpenes at a temperature below 100°C, thus preventing their thermal degradation. pbworks.com

Research studies have successfully employed hydrodistillation to obtain α-atlantone-rich essential oils from various sources. The yield and composition of the essential oil can vary significantly based on the plant species, geographical origin, and specific part of the plant used. researchgate.netnih.gov

Cedrus deodara (Himalayan Cedar): Hydrodistillation of wood chips from the Himalayan Cedar yields an essential oil where atlantones are significant constituents. One analysis of such an oil identified (E)-α-atlantone at 10.63% and α-atlantone at 4.53%. phcogres.com

Cedrus atlantica (Atlas Cedar): The essential oil obtained from the wood of Atlas Cedar via hydrodistillation also contains α-atlantone. airmidinstitute.org Studies have reported (E)-α-atlantone levels of around 10.3% to 11.2% in the essential oil from healthy wood. nih.gov Another analysis identified (Z)-α-atlantone as a component, representing 4.81% of the total oil. nih.gov

Curcuma longa (Turmeric): Hydrodistillation of turmeric rhizomes and leaves also yields an essential oil containing α-atlantone. The concentration is generally lower than in cedarwood oils. One study reported the presence of (E)-α-atlantone at 1.5% in rhizome oil, which was significantly higher than the trace amounts (0.1%) found in the leaf oil from the same plants. jyoungpharm.org Another analysis of C. longa rhizome oil identified α-atlantone at a concentration of 2.4%. researchgate.net The yield of oil from fresh turmeric rhizomes has been reported as 0.36%. jyoungpharm.org

Table 2: α-Atlantone Content in Essential Oils Obtained by Hydrodistillation

| Plant Source | Plant Part | α-Atlantone Isomer | Percentage (%) |

|---|---|---|---|

| Cedrus deodara | Wood | (E)-α-atlantone | 10.63 phcogres.com |

| Cedrus deodara | Wood | α-atlantone | 4.53 phcogres.com |

| Cedrus atlantica | Wood | (E)-α-atlantone | 10.3 - 11.2 nih.gov |

| Cedrus atlantica | Wood | (Z)-α-atlantone | 4.81 nih.gov |

| Curcuma longa | Rhizome | (E)-α-atlantone | 1.5 jyoungpharm.org |

| Curcuma longa | Rhizome | α-atlantone | 2.4 researchgate.net |

Solvent extraction is another fundamental technique used to isolate bioactive compounds from plant materials. cabidigitallibrary.org This method involves treating the plant matrix with a suitable solvent that can solubilize the target compounds. Techniques can range from simple maceration, where the plant material is soaked in a solvent, to more advanced methods like accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to increase efficiency. cabidigitallibrary.orgnih.gov The choice of solvent is critical and depends on the polarity of the target compound. cabidigitallibrary.org

For sesquiterpenoids like α-atlantone, various organic solvents can be employed. Research on Cedrus deodara has shown that solvent extraction of woodchips can yield an extract particularly rich in atlantones. One study found that while the hydrodistilled oil was dominated by himachalenes, the solvent extract contained a significantly higher percentage of atlantones (around 67%). nih.gov

Commonly used solvents for the extraction of moderately polar compounds like sesquiterpenoids from plant matrices include:

Ethanol

Methanol

Acetone

Hexane

Ethyl acetate (B1210297)

The initial product of this process is a crude extract, which contains a wide array of compounds from which α-atlantone must be further separated.

Following initial extraction, crude essential oils or solvent extracts are complex mixtures that require further purification to isolate individual components. tandfonline.com Chromatography is the principal methodology employed for the separation and purification of sesquiterpenoids like α-atlantone from these mixtures. nih.govresearchgate.netnih.gov

Column Chromatography: A common and fundamental technique is column chromatography using silica (B1680970) gel as the stationary phase. tandfonline.comnih.gov The crude extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. Separation occurs based on the differential adsorption of the components to the silica gel. For sesquiterpenoids, typical mobile phases consist of mixtures of nonpolar and polar solvents, such as n-hexane and ethyl acetate. nih.gov By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the target compound are combined. nih.gov

Fractionation: Initial separation steps may involve fractionation of the essential oil. For instance, the essential oil of Cedrus deodara has been fractionated using pentane (B18724) and acetonitrile (B52724) to yield a himachalene-enriched fraction and an atlantone-enriched fraction, respectively, simplifying the subsequent purification process. nih.gov

Advanced Chromatographic Techniques: For more challenging separations or to achieve higher purity, other chromatographic methods are utilized in academic research:

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography method separates molecules based on their size and is also used for the purification of terpenoids. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Particularly in its semi-preparative form, HPLC offers higher resolution and efficiency for isolating pure compounds from complex fractions. researchgate.netnih.gov Reversed-phase columns (e.g., C18) are often used, with mobile phases typically consisting of acetonitrile, methanol, and water mixtures. tandfonline.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the separation of sesquiterpenoids from essential oils. researchgate.netmdpi.com It avoids irreversible adsorption of the sample onto a solid support and is particularly useful for purifying components from complex natural product extracts. researchgate.net

The purity of the isolated α-atlantone is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Natural Occurrence and Biosynthesis

Predominant Plant Sources

alpha-Atlantone has been identified as a constituent of the essential oils of several plants. Some of the predominant sources are listed in the table below.

Table 2: Predominant Plant Sources of alpha-Atlantone

| Plant Species | Family | Plant Part |

|---|---|---|

| Cedrus deodara (Himalayan Cedar) | Pinaceae | Wood |

| Cedrus atlantica (Atlas Cedar) | Pinaceae | Wood |

| Curcuma longa (Turmeric) | Zingiberaceae | Rhizome |

| Artemisia vestita | Asteraceae | Aerial parts |

| Decalepis hamiltonii | Apocynaceae | Roots |

Biosynthetic Pathway of alpha-Atlantone

The biosynthesis of alpha-atlantone, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor for all sesquiterpenoids is farnesyl pyrophosphate (FPP). FPP is formed through the condensation of three isopentenyl pyrophosphate (IPP) units, which are themselves derived from either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The formation of the characteristic bisabolane (B3257923) skeleton of alpha-atlantone from the linear FPP precursor involves a series of enzymatic cyclization reactions. A terpene synthase enzyme catalyzes the ionization of FPP and a subsequent cascade of intramolecular additions and rearrangements to form the six-membered ring of the bisabolane structure. Following the formation of the core bisabolane carbocation, further enzymatic modifications, such as oxidation and dehydrogenation, would lead to the final structure of alpha-atlantone. The precise enzymes and intermediate steps specific to alpha-atlantone biosynthesis are a subject of ongoing research.

Pharmacological and Biological Activities

Antioxidant Properties

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in various chronic diseases. While many studies have demonstrated the antioxidant activity of essential oils containing alpha-atlantone, such as those from Cedrus atlantica, there is a need for more research focusing specifically on the antioxidant capacity of purified alpha-atlantone to definitively attribute this activity to the compound itself. nih.gov Standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be instrumental in quantifying its intrinsic antioxidant potential.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Essential oils containing atlantones have been shown to possess anti-inflammatory properties. nih.gov For instance, the essential oil of Cedrus atlantica, which contains alpha-atlantone, has demonstrated anti-inflammatory effects. nih.gov The potential anti-inflammatory mechanism of alpha-atlantone could involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. Further studies on isolated alpha-atlantone are required to confirm these effects and to elucidate the specific molecular pathways involved, such as the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Biosynthetic Pathways and Precursors in Natural Systems

Proposed Enzymatic Cascades Leading to Atlantone Formation

The biosynthesis of alpha-atlantone is believed to follow a multi-step enzymatic pathway, commencing with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The initial and pivotal step is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). Specifically, the formation of the characteristic bisabolane (B3257923) skeleton of alpha-atlantone is proposed to be initiated by an alpha-bisabolene (B94291) synthase . wikipedia.org This enzyme facilitates the ionization of FPP and directs the resulting carbocation through a specific folding and cyclization cascade to yield alpha-bisabolene. wikipedia.org

Following the formation of the alpha-bisabolene backbone, a series of oxidation reactions are necessary to introduce the ketone functionality characteristic of alpha-atlantone. These subsequent modifications are thought to be carried out by cytochrome P450 monooxygenases (CYP450s) . These enzymes are well-known for their role in the structural diversification of terpenoids by catalyzing hydroxylation and other oxidative reactions. acs.orgnih.gov In the context of alpha-atlantone biosynthesis, a CYP450 enzyme would likely hydroxylate the alpha-bisabolene precursor at a specific allylic position. This hydroxylated intermediate would then be further oxidized, potentially by the same or a different enzyme, to the corresponding ketone, alpha-atlantone. While the precise identity of the specific alpha-bisabolene synthase and the subsequent CYP450 enzymes involved in alpha-atlantone biosynthesis are still under active investigation, this proposed enzymatic cascade provides a chemically plausible route to its formation.

Isoprenoid Pathway Intermediates and Conversions

The journey to alpha-atlantone begins deep within the fundamental isoprenoid biosynthetic pathway, which generates the essential five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These intermediates are produced via two main pathways in plants: the mevalonate (B85504) (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

The synthesis of the direct precursor to all sesquiterpenoids, farnesyl diphosphate (FPP), is accomplished by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS) . researchgate.net FPP, a 15-carbon isoprenoid, stands at a critical branch point in terpenoid metabolism, serving as the substrate for the synthesis of a vast array of compounds, including sesquiterpenes, triterpenes, and sterols.

The conversion of FPP to the bisabolane scaffold is a key transformation in the biosynthesis of alpha-atlantone. As mentioned, this is achieved by a sesquiterpene synthase, which catalyzes an intramolecular cyclization of the linear FPP molecule. The proposed mechanism involves the formation of a bisabolyl cation intermediate, which is then deprotonated to yield alpha-bisabolene. researchgate.netnih.gov This initial cyclization sets the stereochemical framework of the molecule, which is then further modified in subsequent enzymatic steps.

Interrelationships with Other Sesquiterpenoid Biosynthetic Routes

The biosynthesis of alpha-atlantone is intrinsically linked to the broader network of sesquiterpenoid metabolism through the common precursor, farnesyl diphosphate (FPP). The fate of FPP is determined by the specific sesquiterpene synthase that acts upon it. Different STSs, with their unique active site architectures, can fold and cyclize FPP into a remarkable diversity of over 300 different sesquiterpene skeletons. researchgate.net

For instance, the same FPP pool that is used for the synthesis of the alpha-atlantone precursor, alpha-bisabolene, can also be utilized by other STSs to produce a variety of other sesquiterpenes. Examples include germacrene A synthase, which leads to the germacrane (B1241064) class of sesquiterpenoids, and epi-aristolochene synthase, which forms the precursor to the phytoalexin capsidiol. researchgate.net The competition for the FPP substrate among these various STSs is a key factor in determining the specific profile of sesquiterpenoids produced by a particular plant species or tissue.

Preclinical and Mechanistic Investigations of Biological Activities

Neurobiological Activity Mechanisms

Anticonvulsant Properties in Animal Models (e.g., Zebrafish, Murine Models)

Alpha-Atlantone, a sesquiterpenoid found in turmeric oil, has demonstrated anticonvulsant properties in preclinical studies utilizing both zebrafish and murine models. Research has shown that in pentylenetetrazole (PTZ)-induced seizure models, which are standard for screening potential antiepileptic drugs, alpha-atlantone exhibits protective activity nih.gov.

In studies using zebrafish larvae, a model increasingly used for high-throughput screening of neuroactive compounds, alpha-atlantone was identified as an active constituent of turmeric oil with anticonvulsant action nih.gov. PTZ is known to induce hyperlocomotion in zebrafish, which is considered a correlate of convulsive seizures nih.gov. While alpha-atlantone displayed this protective effect, it was also noted to slightly increase locomotor activity in control (non-seizure-induced) zebrafish larvae nih.gov. Further investigations into the essential oil containing alpha-atlantone confirmed that the oil itself did not provoke epileptiform-like discharges, but rather decreased the number and length of seizure-like events in zebrafish exposed to PTZ nih.gov.

These findings in zebrafish have been complemented by research in murine models, which also identified anticonvulsant properties associated with the sesquiterpenoids from turmeric oil, including alpha-atlantone, in PTZ-induced seizure tests.

Acetylcholinesterase Inhibitory Mechanisms

Based on a review of the available preclinical and mechanistic literature, no specific studies detailing the acetylcholinesterase inhibitory mechanisms of alpha-Atlantone have been identified.

Antimicrobial Activity Mechanisms

Antibacterial Efficacy and Proposed Action (e.g., against E. coli, S. aureus, P. aeruginosa)

Specific studies detailing the antibacterial efficacy and mechanism of action of isolated alpha-Atlantone against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa are not extensively available in the reviewed scientific literature.

However, research on essential oils containing alpha-Atlantone provides some insight. The essential oil of Cedrus atlantica (Atlas Cedar), which contains (Z)-α-Atlantone as one of its components, has demonstrated high antibacterial activity. In vitro studies showed that this essential oil exhibited significant zones of inhibition against several strains of Gram-positive and Gram-negative bacteria nih.govnih.gov. The microdilution method revealed low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, particularly against Gram-positive bacteria, suggesting a bactericidal effect nih.gov. While these findings are promising, they reflect the synergistic or combined effects of all constituents within the essential oil. The precise contribution and specific mechanism of action of alpha-Atlantone alone remain to be elucidated.

Anti-inflammatory and Antioxidant Activity Mechanisms

Preclinical investigations into essential oils containing alpha-Atlantone suggest the compound may contribute to anti-inflammatory and antioxidant effects. Studies on the essential oil of Cedrus atlantica, which includes (Z)-α-Atlantone, have revealed potent anti-inflammatory and notable antioxidant activities in vitro nih.govnih.gov.

The anti-inflammatory mechanism of the essential oil has been linked to the inhibition of the 5-lipoxygenase (5-LOX) enzyme nih.gov. The 5-LOX pathway is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Inhibition of this enzyme can therefore moderate inflammatory processes nih.gov. The significant inhibitory effect of the Cedrus atlantica essential oil on 5-LOX suggests a potential mechanism by which its components, including alpha-Atlantone, may exert anti-inflammatory effects nih.gov.

Modulation of Inflammatory Mediators (e.g., 5-LOX inhibition)

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The inhibition of 5-LOX is therefore a significant therapeutic target for inflammatory conditions. Research into the anti-inflammatory properties of essential oils has revealed the potential for their constituent compounds to modulate this pathway.

One study investigating the properties of Cedrus atlantica essential oil, of which α-atlantone is a known component, demonstrated significant inhibitory effects on the 5-LOX enzyme. This suggests that α-atlantone may contribute to the anti-inflammatory profile of the essential oil by interfering with the production of pro-inflammatory leukotrienes. However, studies focusing specifically on the isolated α-atlantone are necessary to elucidate its precise mechanism of action and inhibitory kinetics against 5-LOX. Such research would clarify whether α-atlantone acts as a competitive, non-competitive, or allosteric inhibitor of the enzyme.

Antioxidant Properties and Radical Scavenging Capabilities

Alpha-atlantone, as a constituent of various essential oils, is associated with antioxidant activity, a property crucial for combating oxidative stress implicated in numerous pathological conditions. The antioxidant potential of natural compounds is often evaluated through their ability to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).

While specific studies detailing the antioxidant capacity of isolated α-atlantone are limited, the essential oil of Cedrus atlantica, containing α-atlantone, has been shown to possess notable antioxidant properties. The radical scavenging activity of compounds like α-atlantone is typically attributed to their chemical structure, which may enable them to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reaction. To quantify the specific contribution of α-atlantone to these effects, further investigations using purified α-atlantone in DPPH and ABTS assays are required to determine its IC50 values, which represent the concentration of the compound needed to scavenge 50% of the initial free radicals.

Antiviral Activity Mechanisms

Molecular Docking Investigations against Viral Target Proteins (e.g., SARS-CoV-2)

The emergence of viral diseases like COVID-19 has spurred research into natural compounds as potential antiviral agents. Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (in this case, α-atlantone) and a target protein, such as the main protease (Mpro or 3CLpro) and the spike protein of SARS-CoV-2, which are crucial for viral replication and entry into host cells, respectively.

Currently, there is a lack of specific molecular docking studies in the published literature that investigate the interaction of α-atlantone with SARS-CoV-2 target proteins. Such studies would be valuable in predicting the potential of α-atlantone as a viral inhibitor. The process would involve in-silico analysis of the binding energy and the identification of key amino acid residues in the active sites of the viral proteins that interact with α-atlantone. Favorable binding energies and interactions with critical residues would suggest that α-atlantone could potentially inhibit the function of these proteins, thereby warranting further investigation through in vitro and in vivo studies.

Dermatological and Hair Growth Related Mechanisms

Anti-Androgenetic Alopecia Mechanisms via Network Pharmacology (e.g., HIF-1 and MAPK pathways)

Androgenetic alopecia (AGA) is a common form of hair loss characterized by the progressive miniaturization of hair follicles. Recent research has explored the potential of natural compounds in managing AGA. A network pharmacology study on Curcuma aeruginosa, an herb used in traditional medicine for hair-related issues, identified α-atlantone as one of its key bioactive compounds with potential therapeutic effects against AGA. researchgate.net

This study predicted that the mechanism of action involves the modulation of several signaling pathways, including the Hypoxia-Inducible Factor-1 (HIF-1) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.net The HIF-1 signaling pathway is known to be involved in cellular responses to low oxygen levels and has been implicated in hair follicle development. nih.gov Upregulation of HIF-1α has been shown to promote the expression of genes associated with hair growth in dermal papilla cells. nih.gov The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its modulation can impact the hair growth cycle.

Molecular docking analyses within the network pharmacology study suggested that α-atlantone could bind to and potentially modulate the activity of key proteins within these pathways, thereby promoting an environment conducive to hair growth. researchgate.net These in-silico findings provide a basis for further experimental validation to confirm the direct effects of α-atlantone on dermal papilla cells and its influence on the HIF-1 and MAPK signaling cascades in the context of AGA.

| Target Pathway | Associated Gene Targets of α-atlantone (Predicted) | Potential Effect on Hair Follicle |

| HIF-1 Signaling | HIF1A | Promotion of trichogenic gene expression |

| MAPK Signaling | MAPK3, AKT1 | Regulation of cell proliferation and survival |

Dermatoprotective Mechanisms

The protective effects of such essential oils are often attributed to their antioxidant and anti-inflammatory properties. By scavenging free radicals, compounds like α-atlantone can help protect skin cells, such as keratinocytes and fibroblasts, from oxidative damage induced by UV radiation and pollutants. Furthermore, by modulating inflammatory pathways, it may help to reduce skin irritation and redness. Studies on analogous natural compounds have shown the ability to protect human dermal fibroblasts from UVB-induced photoaging by preventing the degradation of collagen and hyaluronic acid. Investigating the effects of α-atlantone on human skin cells would be crucial to understand its specific dermatoprotective mechanisms, including its impact on collagen synthesis, inflammatory cytokine production, and the maintenance of the skin barrier function.

Antiparasitic Activity Mechanisms

The potential of natural compounds to combat parasitic diseases is a significant area of pharmacological research. Investigations into alpha-atlantone and related substances suggest possible mechanisms against parasites like Leishmania.

Antileishmanial Effects and Molecular Interaction Studies

Direct research exclusively targeting the antileishmanial effects of isolated alpha-atlantone is limited. However, evidence from studies on essential oils where atlantones are major constituents, and on structurally similar compounds like turmerones, provides valuable insights.

Essential oil extracted from the leaves of Cedrus deodara, a known source of atlantones, has demonstrated notable antileishmanial properties. A study utilizing a benzene extract of C. deodara leaves reported potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The extract showed a 50% inhibitory concentration (IC₅₀) of 25 μg/ml against the promastigote form of the parasite and an IC₉₀ of 200 μg/ml nih.govresearchgate.net. The researchers suggested that the observed effects could be due to the synergistic action of flavonoids and terpenoids within the extract nih.gov.

Further mechanistic clues come from studies on turmerones, sesquiterpenoids found in Curcuma longa (turmeric) that are structurally related to atlantones. A turmerone-rich hexane extract of C. longa was found to inhibit Leishmania infantum arginase (LiARG), a crucial enzyme for the parasite's survival, with an IC₅₀ value of 14.4 µg/mL mdpi.com. Molecular docking simulations in the same study indicated that turmerones adopt a favorable orientation within the active site of the LiARG enzyme, suggesting a potential mechanism of action mdpi.com. The mechanisms attributed to turmerones against Leishmania also include the induction of morphological alterations and an increase in metacaspase expression, which is involved in cell death pathways mdpi.com.

| Source Material | Target Organism | Bioassay | IC₅₀ Value |

|---|---|---|---|

| Benzene Extract of Cedrus deodara Leaves | Leishmania donovani Promastigotes | In Vitro Inhibition | 25 µg/ml |

| Turmerone-rich Hexane Extract of Curcuma longa | Leishmania infantum Arginase (LiARG) | Enzyme Inhibition | 14.4 µg/mL |

Other Enzyme Inhibition Mechanisms

Beyond antiparasitic targets, the inhibitory effects of alpha-atlantone and its source materials have been explored against enzymes relevant to metabolic disorders.

Alpha-Amylase Inhibitory Effect and Molecular Interactions

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. While specific molecular interaction studies for alpha-atlantone are not extensively documented, research on essential oils from the Cedrus genus points to potential activity.

An investigation into the essential oils from Cedrus libani (Lebanon cedar) revealed that the oil extracted from the wood possesses significant alpha-amylase inhibitory activity, with an IC₅₀ value of 0.14 mg/ml nih.gov. In contrast, the essential oils derived from the leaves and cones of the same plant did not show any noteworthy activity nih.gov. Since atlantones are characteristic components of cedarwood oils, this finding suggests that compounds within the wood oil, potentially including alpha-atlantone, are responsible for the observed enzyme inhibition airmidinstitute.org. Detailed molecular docking studies to elucidate the specific binding interactions of alpha-atlantone with the active site of alpha-amylase have not yet been extensively reported.

Preclinical Cytotoxicity Investigations

The evaluation of a compound's ability to selectively kill cancer cells is a cornerstone of preclinical oncology research. Studies on extracts from plants containing alpha-atlantone have shown cytotoxic potential against various cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., breast tumor, prostate tumor)

The cytotoxic effects of alpha-atlantone have been indirectly studied through the evaluation of extracts from Cedrus deodara. A mixture of lignans isolated from the stem wood of C. deodara demonstrated significant, dose-dependent cytotoxicity against a panel of human cancer cell lines, including those from the breast and prostate, at concentrations of 10, 30, and 100 µg/ml oup.com. Further research on these lignans confirmed their ability to induce apoptosis (programmed cell death) in PC-3, a human prostate cancer cell line thetruthaboutcancer.com.

Additionally, the essential oil from the bark of Cedrus deodara has been evaluated for its anticancer properties. While this study focused on colon cancer cell lines, it found potent cytotoxic activity, with IC₅₀ values of 11.88 μg/ml in HCT-116 cells and 14.63 μg/ml in SW-620 cells nih.gov. Although alpha-atlantone is a known constituent of this oil, the activity is likely due to the complex interplay of its various components airmidinstitute.orgnih.gov.

| Source Material/Compound | Cancer Cell Line | Cell Line Type | Bioassay | Result (IC₅₀ or Effective Conc.) |

|---|---|---|---|---|

| Cedrus deodara Lignan Mixture | Breast Cancer Lines | Breast Tumor | Cytotoxicity | Effective at 10, 30, 100 µg/ml |

| Cedrus deodara Lignan Mixture | Prostate Cancer Lines | Prostate Tumor | Cytotoxicity | Effective at 10, 30, 100 µg/ml |

| Cedrus deodara Lignans | PC-3 | Prostate Tumor | Apoptosis Induction | Qualitative Apoptosis |

| Cedrus deodara Bark Essential Oil | HCT-116 | Colon Tumor | Cytotoxicity (MTT Assay) | 11.88 µg/ml |

| Cedrus deodara Bark Essential Oil | SW-620 | Colon Tumor | Cytotoxicity (MTT Assay) | 14.63 µg/ml |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to alpha-atlantone to explore its fundamental chemical characteristics.

DFT calculations have been instrumental in comprehending the molecular properties, stability, and reactivity of (E)-α-atlantone. researchgate.net By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

These computational analyses provide quantitative data on various molecular descriptors that govern the compound's behavior in chemical reactions. The computed outcomes from these theoretical studies have shown good agreement with experimental data, validating the use of DFT for predicting the chemical nature of alpha-atlantone and its derivatives. researchgate.net

| DFT-Derived Property | Significance in Chemical Reactivity |

|---|---|

| HOMO Energy | Indicates electron-donating capacity; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting capacity; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Represents chemical stability and hardness; a larger gap indicates higher stability and lower reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electronegativity (χ) | Describes the power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |

Beyond static properties, DFT is a powerful tool for mapping the energetic landscapes of chemical reactions, thereby elucidating their mechanisms. For (E)-α-atlantone, DFT calculations at the B3LYP/6-31G(d) level have been employed to investigate the mechanism and regioselectivity of certain chemical transformations. researchgate.net

Specifically, in the context of the conjugate addition of reagents (a Michael addition), DFT has been used to explain the proposed mechanistic pathways. researchgate.net These calculations can map the transition states and intermediates along the reaction coordinate, allowing researchers to determine the activation energies for different potential pathways. The pathway with the lowest activation energy is typically the most favorable. Such studies have successfully explained why the addition of certain reagents to (E)-α-atlantone proceeds in a specific, regiospecific manner, with the outcomes being in good agreement with experimental observations. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. While extensive docking studies on alpha-atlantone itself are not widely documented, research on its derivatives provides insight into this methodology.

Computational studies have been performed on Michael adducts derived from alpha-atlantone to understand their binding to protein targets like cyclooxygenase (COX) enzymes. researchgate.net Molecular docking simulations are central to such investigations, predicting how these ligands fit into the active site of a target protein and estimating the strength of the interaction, commonly expressed as a binding affinity or docking score (in kcal/mol). A lower binding energy value typically indicates a more stable and favorable protein-ligand interaction. These in silico predictions of binding energies are crucial for identifying and prioritizing compounds that may exhibit significant biological activity. researchgate.net

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding pocket. This analysis identifies the key non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking—that stabilize the ligand-receptor complex. For the derivatives of alpha-atlantone, identifying these interactions is essential to understand the molecular basis of their inhibitory activity against targets like COX-1 and COX-2. researchgate.net By understanding which amino acids are crucial for binding, researchers can rationalize the compound's activity and potentially design more potent and selective analogs.

| Parameter | Description | Example from α-Atlantone Derivative Studies |

|---|---|---|

| Target Protein | The biological macromolecule (e.g., enzyme) whose activity is to be modulated. | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) |

| Binding Affinity (kcal/mol) | An estimation of the binding strength between the ligand and the protein; more negative values indicate stronger binding. | Binding energies were computed for Michael adducts of alpha-atlantone. researchgate.net |

| Interacting Amino Acids | Specific residues in the protein's active site that form bonds or contacts with the ligand. | Analysis would identify key residues in the COX active site. |

| Interaction Types | The nature of the non-covalent forces stabilizing the complex. | Hydrogen bonds, hydrophobic interactions, etc. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique allows scientists to observe the dynamic behavior of a system, providing a level of detail that is often inaccessible through experimental methods alone.

As of the current literature, specific molecular dynamics simulation studies focusing exclusively on alpha-atlantone are not prominently reported. However, the application of MD simulations would be a logical next step following docking studies. If applied to an alpha-atlantone-protein complex, MD simulations could provide critical insights into the stability of the predicted binding pose over a period of time (from nanoseconds to microseconds). It would allow researchers to assess the flexibility of the ligand within the binding site, observe conformational changes in the protein upon binding, and calculate more accurate binding free energies by accounting for solvent effects and system dynamics.

Analysis of Conformational Stability and Dynamic Behavior of Ligand-Receptor Complexes

Understanding how alpha-atlantone binds to a biological receptor and the stability of the resulting complex is crucial for elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are key computational tools employed for this purpose.

One study investigated the potential of alpha-atlantone as an inhibitor of the main protease (Mpro) of the COVID-19 virus. neliti.com Molecular docking simulations were used to predict the binding mode and affinity of alpha-atlantone within the active site of the protease. neliti.com While this particular study focused on the initial binding prediction, further analysis using MD simulations would be necessary to fully assess the conformational stability and dynamic behavior of the alpha-atlantone-Mpro complex over time.

Table 1: Molecular Docking Parameters for alpha-Atlantone against COVID-19 Main Protease

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | - |

| Interacting Residues | - |

| Types of Interactions | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively for alpha-atlantone and its derivatives are not extensively documented in the available literature, studies on related sesquiterpenes provide a framework for how such models could be developed. The general process involves compiling a dataset of compounds with known biological activities, calculating a variety of molecular descriptors for each compound, and then using statistical methods to build a predictive equation. nih.govnih.gov

For a series of alpha-atlantone derivatives, a QSAR model could be developed to predict a specific biological activity, such as anticancer or anti-inflammatory effects. The model's predictive power would be assessed through internal and external validation techniques to ensure its reliability. nih.gov

Table 2: Key Steps in Developing a QSAR Model for alpha-Atlantone Derivatives

| Step | Description |

|---|---|

| 1. Data Set Selection | Compile a series of alpha-atlantone analogues with experimentally determined biological activity data (e.g., IC50 values). |

| 2. Molecular Descriptor Calculation | Compute a wide range of descriptors for each molecule, including constitutional, topological, geometrical, and electronic properties. |

| 3. Model Building | Employ statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a correlation between descriptors and activity. |

| 4. Model Validation | Assess the statistical significance and predictive ability of the model using metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. |

Identification of Key Structural Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired effect.

For sesquiterpenes, QSAR studies have highlighted the importance of various descriptors. For example, in the context of anticancer activity of xanthone (B1684191) derivatives, descriptors such as dielectric energy, the number of hydroxyl groups, the logarithm of the partition coefficient (LogP), a shape index, and the solvent-accessible surface area were found to be significantly correlated with activity. nih.gov Similarly, for the antibacterial activity of polyphenols, lipophilicity and electronic properties were identified as key descriptors. nih.gov

Structure Activity Relationship Sar Investigations

Influence of Stereoisomerism on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, as subtle differences in the three-dimensional arrangement of atoms can significantly impact their interaction with biological targets. In the case of α-atlantone, two primary forms of stereoisomerism are of interest: E/Z isomerism at the C5-C6 double bond and potential S/R isomerism at the chiral center C7.

Similarly, the chirality at C7, leading to (S)-α-atlantone and (R)-α-atlantone, is expected to be a critical determinant of biological activity. The specific three-dimensional orientation of the cyclohexene (B86901) ring relative to the rest of the molecule can be crucial for target recognition. Although specific studies isolating and comparing the bioactivities of the enantiomers of α-atlantone are not widely available, the principle of enantioselectivity is well-established in pharmacology. It is highly probable that the enantiomers of α-atlantone would exhibit different potencies and possibly even different types of biological activity, as one enantiomer may interact more favorably with a chiral biological target, such as a protein or nucleic acid.

Table 1: Known Stereoisomers of alpha-Atlantone

| Stereoisomer | Type of Isomerism | Key Structural Feature |

| (E)-alpha-Atlantone | Geometric (E/Z) | Substituents on opposite sides of the C5-C6 double bond. |

| (Z)-alpha-Atlantone | Geometric (E/Z) | Substituents on the same side of the C5-C6 double bond. |

| (S)-alpha-Atlantone | Enantiomer (S/R) | Specific 3D arrangement at the C7 chiral center. |

| (R)-alpha-Atlantone | Enantiomer (S/R) | Mirror image 3D arrangement at the C7 chiral center. |

Impact of Chemical Modifications on Efficacy and Selectivity

Chemical modification of the α-atlantone scaffold is a promising strategy for enhancing its therapeutic potential and fine-tuning its selectivity towards specific biological targets. Key areas of modification include the α,β-unsaturated ketone moiety, which is a reactive site for Michael additions, and the potential for forming heterocyclic derivatives such as isoxazolines.

The α,β-unsaturated ketone system in α-atlantone is a prime target for the synthesis of Michael adducts . The addition of nucleophiles to the β-carbon of this system can lead to a diverse range of derivatives with altered electronic and steric properties. A study has reported the successful synthesis of Michael adducts from (E)-α-atlantone using reagents such as ethyl cyanoacetate, phenylmagnesium bromide, and ethanol. researchgate.net While detailed biological evaluations of these specific α-atlantone adducts are not extensively documented, research on other α,β-unsaturated ketones has shown that the formation of Michael adducts can significantly modulate cytotoxic and other biological activities. nih.gov This modification can alter the reactivity of the molecule, its polarity, and its ability to interact with biological nucleophiles, thereby influencing its efficacy and selectivity.

Another strategic modification is the conversion of the α,β-unsaturated ketone into heterocyclic structures like isoxazolines . This can be achieved through reactions such as 1,3-dipolar cycloaddition of nitrile oxides to the double bond. Although the synthesis of isoxazoline (B3343090) derivatives directly from α-atlantone has not been specifically reported, this approach has been successfully applied to other α,β-unsaturated sesquiterpenes. The resulting isoxazoline ring can introduce new hydrogen bonding capabilities and alter the lipophilicity of the parent molecule, which can lead to enhanced or novel biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov The isoxazoline moiety can also serve as a rigid scaffold that can orient substituents in a specific manner to improve target binding.

Table 2: Potential Chemical Modifications of alpha-Atlantone and Their Rationale

| Modification Type | Target Moiety | Potential Outcome |

| Michael Addition | α,β-Unsaturated Ketone | Altered reactivity, polarity, and target interaction; potential for enhanced cytotoxicity. |

| Isoxazoline Formation | α,β-Unsaturated Ketone | Introduction of a heterocyclic ring, altered lipophilicity, new hydrogen bonding sites, and potential for novel bioactivities. |

Rational Design Principles for Novel Analogue Synthesis

The rational design of novel α-atlantone analogues is guided by an understanding of its SAR and the structural features of its biological targets. The overarching goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. Several design principles can be applied to achieve this.

One key principle is scaffold hopping , where the core structure of α-atlantone is modified or replaced while maintaining the key pharmacophoric features. For sesquiterpenoids like α-atlantone, this could involve altering the ring systems or the side chains to explore new chemical space and potentially discover novel biological activities. nih.govnih.gov

Structure-based drug design , where the three-dimensional structure of the biological target is known, offers a powerful approach. Computational methods like molecular docking can be used to predict how different α-atlantone analogues would bind to the active site of a target enzyme or receptor. nih.gov This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing.

Finally, the synthesis of hybrid molecules that combine the pharmacophoric elements of α-atlantone with those of other known bioactive compounds is a valid strategy. rsc.org This approach aims to create synergistic effects or to target multiple pathways involved in a disease process.

The application of these rational design principles, informed by ongoing SAR studies, holds significant promise for the development of novel and effective therapeutic agents based on the α-atlantone scaffold.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

The complete biosynthetic pathway of α-atlantone remains to be fully elucidated. Future research will need to identify the specific enzymes and genetic sequences responsible for its creation in plants. Like other sesquiterpenoids, the biosynthesis of α-atlantone is presumed to originate from the C15 precursor farnesyl diphosphate (B83284) (FPP), which is synthesized through either the mevalonic acid (MVA) or methylerythritol 4-phosphate (MEP) pathway. nih.govnih.gov The cyclization of FPP by a specific terpene synthase (TPS) is the critical step that forms the initial carbon skeleton, which is then further modified by enzymes like cytochromes P450 to yield the final α-atlantone structure. tandfonline.com

Key future research objectives in this area include:

Identification of α-Atlantone Synthase(s): Isolating and characterizing the specific TPS gene(s) responsible for producing the atlantone backbone. This will involve techniques like transcriptome analysis of α-atlantone-producing plant tissues to identify candidate TPS genes. nih.govnih.gov

Characterization of Modifying Enzymes: Identifying the subsequent enzymes (e.g., oxidoreductases, dehydrogenases) that modify the initial sesquiterpene skeleton to produce α-atlantone.

Understanding Regulatory Networks: Investigating the genetic and environmental factors that regulate α-atlantone production. This includes studying the role of transcription factors (such as WRKY, AP2/ERF, and bHLH families) and plant hormones (like jasmonic acid and salicylic acid) that are known to modulate sesquiterpenoid synthesis in response to stimuli. tandfonline.comoup.comresearchgate.net Unraveling these complex regulatory networks could enable the metabolic engineering of plants or microorganisms for enhanced α-atlantone production.

Advanced Mechanistic Delineation Using Integrated Omics Technologies

To gain a holistic understanding of α-atlantone's role in plant biology and its mechanisms of action, integrated multi-omics approaches are indispensable. mdpi.comnih.gov These technologies can provide a comprehensive view from the genetic blueprint to the final metabolic output, connecting α-atlantone production with broader physiological processes. A study on Zingiberaceae plants has already demonstrated the utility of metabolomics in detecting α-atlantone as part of the plant's volatilome profile. nih.gov

Future research should leverage the following omics strategies:

Genomics: Sequencing the genomes of high-yielding α-atlantone producing plants to identify biosynthetic gene clusters and genetic markers associated with high production levels.

Transcriptomics: Performing RNA-sequencing on plants under various conditions (e.g., different developmental stages, stress exposure) to correlate gene expression profiles with α-atlantone accumulation. This can help pinpoint the specific TPS and other pathway genes involved. frontiersin.orgfrontiersin.org

Proteomics: Identifying and quantifying the proteins present in relevant plant tissues to confirm the expression and activity of biosynthetic enzymes at the protein level.

Metabolomics: Conducting large-scale metabolite profiling to understand how the production of α-atlantone relates to other metabolic pathways and to identify potential biochemical precursors or degradation products. nih.govresearchgate.net

By integrating these datasets, researchers can build comprehensive models of the metabolic networks governing α-atlantone, providing a deeper understanding of its biological significance and enabling more targeted engineering strategies. frontiersin.org

Development of Targeted Chemical Modifications for Enhanced Bioactivity

The native structure of α-atlantone offers a scaffold for chemical modifications aimed at enhancing its therapeutic potential or introducing novel functionalities. Medicinal chemistry strategies can be applied to create derivatives with improved potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

Future work in this domain should focus on:

Synthesis of Analogs: Creating a library of α-atlantone derivatives by modifying key functional groups, such as the α,β-unsaturated ketone system and the terminal double bonds.

Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized analogs for various biological activities. This process is crucial for identifying the specific structural features essential for a desired effect, guiding the rational design of more potent compounds. nih.govnih.govmdpi.com

Improving Physicochemical Properties: Modifying the molecule to improve properties like water solubility and metabolic stability, which are critical for its development as a therapeutic agent. mdpi.com

The table below outlines potential modification sites on the α-atlantone structure and the rationale for such changes.

| Modification Site | Potential Chemical Change | Scientific Rationale |

| α,β-Unsaturated Ketone | Reduction of the double bond or ketone | To investigate the role of the Michael acceptor system in bioactivity. |

| Isopropenyl Group | Hydrogenation, epoxidation, or hydration | To assess the contribution of this terminal group to target binding and overall activity. |

| Cyclohexene (B86901) Ring | Aromatization, epoxidation, or introduction of substituents | To explore the impact of ring conformation and electronics on biological function. |

Exploration of alpha-Atlantone in Polypharmacological Approaches

Polypharmacology, the concept that a single drug can interact with multiple targets, is emerging as a powerful paradigm in drug discovery, particularly for complex diseases. Natural products, having evolved in complex biological systems, are often inherently multi-targeted. Future research should investigate the potential of α-atlantone as a polypharmacological agent.

This represents a largely unexplored frontier for atlantone research. Key initiatives would include:

Broad-Spectrum Target Screening: Utilizing high-throughput screening methods to test α-atlantone against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential on- and off-target interactions.

Systems Biology Analysis: Employing computational and experimental systems biology approaches to map the interactions of α-atlantone within cellular networks. This can reveal how modulating multiple targets simultaneously may lead to synergistic therapeutic effects or mitigate adverse reactions.

Rational Design of Multi-Target Ligands: Using the α-atlantone scaffold as a starting point to rationally design novel compounds that are optimized to interact with a specific combination of therapeutic targets relevant to a particular disease state.

Application of Artificial Intelligence and Machine Learning in Atlantone Research

Future applications of AI/ML in α-atlantone research include:

Predictive Biosynthesis: Using ML algorithms, combined with genomic and structural data, to predict the function of uncharacterized terpene synthases and identify the most likely candidates for α-atlantone biosynthesis. plos.orgpnas.orgnih.gov

Bioactivity Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities of novel, computationally designed α-atlantone derivatives, allowing for the prioritization of synthetic efforts on the most promising candidates.

De Novo Design: Employing generative AI models to design entirely new molecules based on the α-atlantone scaffold, optimized for specific properties like high target affinity and drug-likeness. nih.gov

Omics Data Integration: Applying ML techniques to integrate and analyze the complex datasets generated by multi-omics studies, helping to uncover novel correlations between gene expression, protein levels, and metabolite production. astrazeneca.com

The integration of AI and ML promises to significantly enhance the efficiency and scope of α-atlantone research, from fundamental biosynthetic discovery to the design of next-generation therapeutics.

Q & A

Q. How should researchers formulate hypotheses about alpha-Atlantone’s mechanism of action when prior literature is limited?

- Methodological Answer : Use exploratory multi-omics approaches (proteomics, metabolomics) to generate preliminary data. Build interaction networks via STRING or KEGG databases. Test hypotheses with orthogonal methods (e.g., Western blot for protein expression, CRISPR for gene knockout). Prioritize falsifiable hypotheses with clearly defined independent/dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.